molecular formula C8H5F2NO2 B14742457 N-carbonofluoridoyl-N-phenylcarbamoyl fluoride CAS No. 655-33-4

N-carbonofluoridoyl-N-phenylcarbamoyl fluoride

Cat. No.: B14742457
CAS No.: 655-33-4
M. Wt: 185.13 g/mol
InChI Key: IXNZCSGCMRWZDT-UHFFFAOYSA-N
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Description

N-carbonofluoridoyl-N-phenylcarbamoyl fluoride is a chemical compound with the molecular formula C8H5F2NO2. It is known for its unique structure, which includes both fluorine and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-carbonofluoridoyl-N-phenylcarbamoyl fluoride typically involves the reaction of phenyl isocyanate with fluorophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

C6H5NCO+COF2C6H5NCOFCOF\text{C}_6\text{H}_5\text{NCO} + \text{COF}_2 \rightarrow \text{C}_6\text{H}_5\text{NCOFCOF} C6​H5​NCO+COF2​→C6​H5​NCOFCOF

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using techniques like distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-carbonofluoridoyl-N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenyl isocyanate and carbonyl fluoride.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed:

Scientific Research Applications

N-carbonofluoridoyl-N-phenylcarbamoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-carbonofluoridoyl-N-phenylcarbamoyl fluoride involves its interaction with nucleophiles. The fluorine atoms in the compound are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .

Comparison with Similar Compounds

  • N-carbonofluoridoyl-N-phenylcarbamoyl chloride
  • N-carbonofluoridoyl-N-phenylcarbamoyl bromide
  • N-carbonofluoridoyl-N-phenylcarbamoyl iodide

Comparison: N-carbonofluoridoyl-N-phenylcarbamoyl fluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloride, bromide, and iodide counterparts. The fluorine atoms also enhance the compound’s lipophilicity and bioavailability, making it a valuable reagent in various applications .

Properties

CAS No.

655-33-4

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

N-carbonofluoridoyl-N-phenylcarbamoyl fluoride

InChI

InChI=1S/C8H5F2NO2/c9-7(12)11(8(10)13)6-4-2-1-3-5-6/h1-5H

InChI Key

IXNZCSGCMRWZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)F)C(=O)F

Origin of Product

United States

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